molecular formula C18H27NO5 B3032277 Neosarracine CAS No. 136173-26-7

Neosarracine

Cat. No.: B3032277
CAS No.: 136173-26-7
M. Wt: 337.4 g/mol
InChI Key: YMUQRQKYYOWGPN-MBQDPZAHSA-N
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Description

Sarranicine is a natural product found in Delairea odorata and Senecio serra with data available.

Scientific Research Applications

1. Fungal Infections

Neosarracine has been identified in the study of fungal infections. For instance, Neosartorya udagawae, a fungus related to this compound, was reported as the causative agent of severe corneal infection. This study highlights the medical significance of understanding and treating infections caused by such fungi (Posteraro et al., 2011).

2. Chemical Analysis and Structure

Research on this compound includes chemical analysis, particularly in relation to its structure and properties. A study on Senecio polypodioides led to the isolation of this compound N-oxide, with its structure elucidated by spectral means. This kind of research contributes to the broader understanding of chemical compounds in nature (Villanueva-Cañongo et al., 2014).

3. Antiviral Properties

This compound has been explored for its antiviral properties. Compounds from the fungus Neosartorya udagawae, which include derivatives related to this compound, displayed anti-influenza virus A activities. This suggests potential therapeutic applications of this compound in antiviral treatments (Yu et al., 2016).

4. Antibacterial Activity

The antibacterial activity of compounds related to this compound has been documented. For instance, Neosartorin, a compound related to this compound, exhibited significant antibacterial activity against a range of Gram-positive bacteria. This highlights the potential of this compound derivatives in developing new antibacterial agents (Ola et al., 2014).

5. QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a critical tool in chemical and pharmaceutical research. This compound, as a chemical compound, can be a subject of QSAR studies to predict its bioactivity and physical properties. Such modeling aids in understanding the compound's potential applications in various fields, including drug development (Muratov et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Neosarracine involves the condensation of two key starting materials, 2,4-dimethoxybenzaldehyde and 2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and 2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde in the presence of sodium methoxide in methanol to form the intermediate product.", "Step 2: Acidification of the intermediate product with hydrochloric acid to form the corresponding imine.", "Step 3: Reduction of the imine with sodium borohydride in methanol to form the amine intermediate.", "Step 4: Acetylation of the amine intermediate with acetic anhydride in the presence of acetic acid to form the acetylated product.", "Step 5: Deprotection of the acetylated product with sodium hydroxide to form the final product, Neosarracine." ] }

CAS No.

136173-26-7

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate

InChI

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5-/t14-,15-,16-/m1/s1

InChI Key

YMUQRQKYYOWGPN-MBQDPZAHSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO

SMILES

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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